Pyrrolidinyl urea derivative 12
Description
Properties
Molecular Formula |
C27H33F2N5O4 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea |
InChI |
InChI=1S/C27H33F2N5O4/c1-33-26(15-24(32-33)18-4-7-20(8-5-18)38-13-12-37-3)31-27(35)30-25-17-34(10-11-36-2)16-21(25)19-6-9-22(28)23(29)14-19/h4-9,14-15,21,25H,10-13,16-17H2,1-3H3,(H2,30,31,35)/t21-,25+/m0/s1 |
InChI Key |
JNRIBRHEHFYMHN-SQJMNOBHSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OCCOC)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)F)CCOC |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OCCOC)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)F)CCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidinyl urea derivative 12 belongs to a broader class of urea-containing heterocycles. Below, we compare its properties and activities with structurally or functionally analogous compounds.
Antiviral Activity: Pyrrolidinyl vs. Piperidinyl and Azido Derivatives
- Pyrrolidinyl derivative 22b : Exhibited moderate anti-HIV activity (EC₅₀ = 0.8 µM) but was less potent than its piperidinyl counterpart (22c, EC₅₀ = 0.2 µM) and azido derivatives (22a, EC₅₀ = 0.1 µM). The reduced activity of 22b is attributed to steric hindrance from the five-membered pyrrolidine ring, which may limit optimal target engagement .
- Key structural insight : Introducing a six-membered ring (e.g., piperidinyl in 22c) or polar groups (e.g., azide in 22a) enhances potency by improving solubility and binding interactions .
Antibacterial Activity: Pyrrolidinyl vs. Piperazinyl Derivatives
- Pyrrolidinyl derivative 6h : Demonstrated potent activity against Gram-positive (MIC = 0.25 µg/mL) and Gram-negative bacteria (MIC = 0.5 µg/mL), comparable to the piperazinyl derivative 6l. Both derivatives retained efficacy against drug-resistant strains, suggesting that the pyrrolidine ring’s conformational flexibility supports broad-spectrum activity .
Antioxidant Activity: Pyrrolidinyl vs. Morpholinyl Derivatives
- Pyrrolidinyl derivative 5h : Showed exceptional radical-scavenging activity (IC₅₀ = 10 nM), outperforming ascorbic acid (IC₅₀ = 25 nM) and the morpholinyl derivative 5o (IC₅₀ = 13 nM). The electron-donating nature of the pyrrolidine nitrogen likely enhances stabilization of free radicals .
Cholinesterase Inhibition: Pyrrolidinyl vs. Classical Bioisosteres
- Pyrrolidinyl derivative 15c: Acted as a non-classical bioisostere of indanone-based inhibitor 15b, achieving comparable acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM vs. 0.7 µM for 15b). However, derivatives lacking methylene substitution at the aryl ring (e.g., 15e, 15f) showed negligible activity, underscoring the critical role of substitution patterns .
5-HT6 Receptor Antagonism
- Pyrrolidinyl derivative 11 : Exhibited high potency (pKᵢ = 9) and selectivity for 5-HT6 receptors, outperforming earlier aryl pyridyl sulfones. The urea linker and pyrrolidine ring were essential for optimizing hydrophobic and hydrogen-bonding interactions .
Table 1: Comparative Bioactivity of this compound and Analogues
Structural and Mechanistic Insights
- Pyrrolidine vs. Piperidine Rings : The smaller pyrrolidine ring may impose torsional strain, reducing binding affinity in some contexts (e.g., antiviral activity) . Conversely, its rigidity can enhance selectivity, as seen in 5-HT6 receptor antagonists .
- Urea Linker : The urea moiety in derivative 12 facilitates hydrogen bonding with enzymatic targets, a feature shared with pyridyl urea-based Cu(II) complexes, which show antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
